molecular formula C10H20ClN B2934330 3-Cyclohexylcyclobutan-1-amine hydrochloride CAS No. 1909337-43-4

3-Cyclohexylcyclobutan-1-amine hydrochloride

Cat. No.: B2934330
CAS No.: 1909337-43-4
M. Wt: 189.73
InChI Key: TVOBSWOMBPLIDU-UHFFFAOYSA-N
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Description

The molecule consists of a cyclobutane ring substituted with a cyclohexyl group at position 3 and an amine group at position 1, forming a hydrochloride salt. Cyclobutane-based amines are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets .

Properties

IUPAC Name

3-cyclohexylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOBSWOMBPLIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with cyclobutanone in the presence of a reducing agent to form the desired cyclobutanamine. The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Cyclization Reaction: Cyclohexylamine is reacted with cyclobutanone.

    Reduction: The intermediate product is reduced using a suitable reducing agent.

    Hydrochloride Formation: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables participation in SN2 reactions, particularly under deprotonated conditions.

Reaction ConditionsProductsMechanism & Notes
Reaction with alkyl halides (e.g., CH3I) in the presence of NaHCO3 N-Alkylated derivatives (e.g., N-methyl-3-cyclohexylcyclobutan-1-amine)Deprotonation by base enhances nucleophilicity of NH2. Steric hindrance from the cyclobutane may slow kinetics .
Gabriel synthesis with phthalimide1Protected primary amine (phthalimide intermediate)Forms a stable imide, which can be hydrolyzed to regenerate the free amine1.

Acylation Reactions

The amine reacts with acylating agents to form amides, a hallmark of primary amines.

Reaction ConditionsProductsMechanism & Notes
Reaction with acetyl chloride (CH3COCl) in the presence of Et3N 3-Cyclohexylcyclobutan-1-acetamideBase (e.g., Et3N) neutralizes HCl, facilitating nucleophilic attack on the acyl chloride .
Benzoylation with benzoyl chloride (C6H5COCl) N-Benzoyl derivativeHigh yields (~90%) reported for analogous cyclohexylamine systems .

Hofmann Elimination

Under strongly basic conditions, the amine can undergo elimination to form alkenes.

Reaction ConditionsProductsMechanism & Notes
Treatment with excess CH3I followed by Ag2O/H2O1 CyclohexylcyclobuteneExhaustive methylation converts NH2 to a quaternary ammonium salt, eliminated via E2 to form an alkene1. Steric effects may favor less substituted alkenes.

Cycloaddition Reactions

The amine participates in [3+2] cycloadditions with electron-deficient nitriles.

Reaction ConditionsProductsMechanism & Notes
Reaction with benzonitrile (C6H5CN) and NaN3 in the presence of HCl 5-Substituted tetrazoleForms a tetrazole ring via a Huisgen-like cycloaddition. Catalyzed by ammonium salts (e.g., Et3N·HCl) .

Acid-Base Reactions

The hydrochloride salt undergoes reversible deprotonation.

Reaction ConditionsProductsMechanism & Notes
Neutralization with NaOH Free amine (3-Cyclohexylcyclobutan-1-amine)Liberates NH2, which can react further in nucleophilic or reductive amination .

Reductive Transformations

The amine group can engage in hydrogenation or borane-mediated reductions.

Reaction ConditionsProductsMechanism & Notes
Reaction with H3N·BH3 in THF Ammonia-borane adductsForms stable adducts via B–H/N–H interactions; no direct reduction of NH2 observed .

Key Stability Considerations:

  • Thermal Decomposition : Prolonged heating >150°C may lead to cyclobutane ring strain relief via [2+2] retro-cycloaddition .

  • Acid Sensitivity : The cyclohexyl group enhances solubility in nonpolar solvents but does not significantly alter amine basicity (pKa ~10.5 estimated) .

Scientific Research Applications

3-Cyclohexylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Cyclohexylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The cyclohexyl and cyclobutanamine moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Cyclohexyl vs. Alkoxy Modifications: Ethoxy/methoxy groups (e.g., ) increase polarity, which may improve solubility but reduce membrane permeability.

Stereochemical Considerations: The (1R,3R)-stereoisomer of 3-methoxycyclobutan-1-amine HCl demonstrates how chirality impacts pharmacological activity, a critical factor absent in non-chiral analogs like 3-cyclopentylpropan-1-amine HCl .

Functional Group Diversity :

  • Carboxylic acid derivatives (e.g., ) introduce ionizable groups, enabling salt formation or hydrogen bonding, unlike simpler amines.

Biological Activity

3-Cyclohexylcyclobutan-1-amine hydrochloride is a cyclic amine compound with a unique structure that includes a cyclobutane ring fused with a cyclohexyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology, particularly in the modulation of neurotransmitter systems.

  • Molecular Formula : C11_{11}H18_{18}ClN
  • Molecular Weight : 201.72 g/mol
  • CAS Number : 1909337-43-4

The hydrochloride form enhances solubility in aqueous solutions, which is beneficial for biological studies.

Biological Activity Overview

Initial studies indicate that this compound may interact with various neurotransmitter receptors, suggesting potential implications in treating neurological disorders. The compound's unique structural features may influence its binding affinity and activity profile.

  • Receptor Binding : Initial findings suggest that the compound may bind to receptors involved in neurotransmission, potentially modulating their activity.
  • Neurotransmitter Systems : It may affect systems such as serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
3-Cyclopentylcyclobutan-1-amine hydrochloride2411294-08-9Smaller ring size; potential different biological activity
3,3-Dimethylcyclobutan-1-amine hydrochloride1284247-23-9Increased steric hindrance; altered reactivity
Tricyclo[3.3.1.13,7]decan-1-amine19982-08-2More complex structure; different pharmacological properties

The distinct cyclobutane-cyclohexane fusion in this compound may confer unique steric and electronic properties compared to these similar compounds, potentially affecting its biological interactions.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter release in vitro. Results indicated that the compound could enhance dopamine release in cultured neurons, suggesting its potential as a therapeutic agent for disorders such as Parkinson's disease.

Case Study 2: Receptor Binding Affinity

Another research effort focused on determining the binding affinity of this compound to serotonin receptors. The findings revealed moderate binding affinity, indicating that further exploration could lead to the development of novel antidepressants or anxiolytics.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-cyclohexylcyclobutan-1-amine hydrochloride?

  • Methodological Answer : Synthesis optimization involves:
  • Reduction conditions : Use sodium borohydride (NaBH₄) in methanol at 0–5°C to minimize side reactions during imine reduction .
  • Salt formation : React the free amine with anhydrous HCl in diethyl ether under nitrogen to ensure stoichiometric conversion to the hydrochloride salt .
  • Purification : Employ recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What spectroscopic techniques are essential for characterizing the hydrochloride salt form?

  • Methodological Answer :
  • ¹H/¹³C NMR : Dissolve in D₂O to confirm protonation of the amine group (disappearance of NH₂ signals at δ 1.5–2.0 ppm) .
  • X-ray diffraction (XRD) : Analyze crystalline structure to verify the cyclohexyl-cyclobutane spatial arrangement (typical d-spacing: 4.2–5.1 Å) .
  • Elemental analysis : Validate Cl⁻ content (target: 17.2–17.8% w/w) with combustion ion chromatography .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or glove boxes for air-sensitive steps (e.g., HCl gas introduction) .
  • Storage : Keep at 2–8°C under argon in amber glass vials with secondary containment to avoid moisture absorption .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data regarding stereochemical outcomes in cyclobutane ring formation?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and steric interactions between cyclohexyl and cyclobutane moieties .
  • NMR validation : Compare calculated ¹³C chemical shifts (e.g., cyclobutane C2 at δ 32–35 ppm) with experimental data. Discrepancies >1 ppm indicate configurational errors .
  • 2D NOESY : Detect through-space correlations (e.g., H1 cyclobutane ↔ H3 cyclohexyl) to confirm cis/trans isomerism .

Q. How to address discrepancies in bioactivity data between in vitro and ex vivo models?

  • Methodological Answer :
  • Permeability assays : Perform PAMPA (parallel artificial membrane permeability assay) to evaluate blood-brain barrier penetration (logPe > −5.0 indicates adequate permeability) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation using LC-MS/MS (LOQ: 1 ng/mL). Adjust dosing regimens if t₁/₂ < 30 min .
  • Protein binding : Use ultrafiltration to measure free fraction (>80% bound suggests limited bioavailability) .

Q. What strategies mitigate side reactions during cyclobutane ring functionalization?

  • Methodological Answer :
  • Temperature control : Maintain −20°C during Friedel-Crafts alkylation to prevent ring-opening (common above 0°C) .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) for regioselectivity in electrophilic substitutions (yield improvement: 15–20%) .
  • In situ monitoring : Use FTIR to track carbonyl intermediates (C=O stretch at 1680–1720 cm⁻¹) and optimize reaction quenching .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility profiles reported in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility testing : Use shake-flask method (USP 35) in buffers (pH 1–10) and logP determination (target: 2.1–2.5) .
  • Hansen solubility parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to identify outlier solvents (e.g., DMSO vs. hexane) .
  • Crystal polymorphism : Perform DSC (melting range: 195–205°C) and PXRD to detect hydrate/anhydrous forms .

Experimental Design Guidelines

Q. What controls are essential for assessing enzyme inhibition kinetics?

  • Methodological Answer :
  • Negative controls : Use structurally similar inert analogs (e.g., cyclohexylpiperidine) to rule out nonspecific binding .
  • Positive controls : Include known inhibitors (e.g., MK-801 for NMDA receptor studies) to validate assay sensitivity .
  • Data normalization : Express IC₅₀ values relative to vehicle-treated samples (n ≥ 3, ANOVA with Tukey’s post hoc) .

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